(2-Phenoxythiazol-4-yl)methanol
Description
(2-Phenoxythiazol-4-yl)methanol is a thiazole derivative featuring a phenoxy substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The phenoxy group introduces electron-withdrawing characteristics, which may influence electronic distribution and intermolecular interactions.
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2-phenoxy-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H9NO2S/c12-6-8-7-14-10(11-8)13-9-4-2-1-3-5-9/h1-5,7,12H,6H2 |
InChI Key |
JVQGDYICRHZZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-phenoxy group in the target compound contrasts with phenyl (e.g., in ) or phenylethyl () groups. Phenoxy’s electron-withdrawing nature may reduce thiazole ring reactivity compared to electron-donating groups like methoxy .
- Functional Group Diversity: The hydroxymethyl group in (2-Phenoxythiazol-4-yl)methanol allows for derivatization similar to benzaldehyde in ’s compound, which can undergo nucleophilic additions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Polarity: The hydroxymethyl group in the target compound likely enhances polarity compared to non-polar substituents (e.g., phenylethyl in ).
- Stability: Thiazoles with electron-withdrawing groups (e.g., phenoxy) may exhibit greater thermal stability than those with electron-donating groups .
Key Observations :
- Safety : Thiazole alcohols generally require precautions against dermal exposure and inhalation, as seen in related compounds .
- Biological Potential: Thiazoles with hydroxymethyl groups are often explored for drug development due to hydrogen-bonding capacity, though specific data for the target compound are lacking.
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